4-氨基-1H-吡咯-2-羧酸

描述

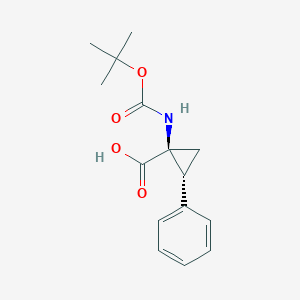

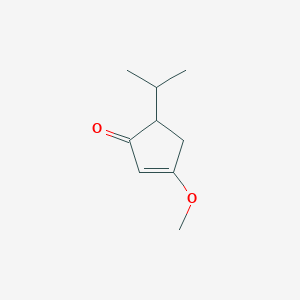

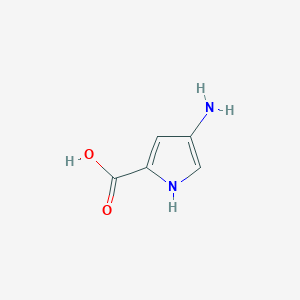

4-Amino-1H-pyrrole-2-carboxylic acid is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom and four carbon atoms. The amino group attached to the pyrrole ring at the 4-position and the carboxylic acid group at the 2-position make this compound a key intermediate for various chemical syntheses and biological applications .

Synthesis Analysis

The synthesis of 4-aminopyrrole-2-carboxylates has been achieved through the treatment of N-PhF-4-oxoproline benzyl ester with primary and secondary amines, yielding the desired product in moderate to high yields . Another approach involves the unusual ring annulation of acetylenic esters and α-amino acids with isocyanide or carbodiimide, providing a direct synthetic entry to 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives . Additionally, boron trifluoride-catalyzed reactions of 3-amino-2H-azirines with carboxylic acid derivatives have been used to synthesize 4-amino-1,5-dihydro-2H-pyrrol-2-ones, which are closely related to the target compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives, including those similar to 4-amino-1H-pyrrole-2-carboxylic acid, has been extensively studied. For instance, the crystal structure of a halogenated pyrrole derivative has been determined, providing insights into the conformation and interactions within the crystal lattice . Ab initio and DFT calculations have also been performed to understand the molecular energies, atomic charge distributions, and geometrical parameters of similar compounds .

Chemical Reactions Analysis

Pyrrole derivatives, including 4-amino-1H-pyrrole-2-carboxylic acid, are versatile intermediates in chemical reactions. They have been used to synthesize a new family of pyrrole-based amino acids for the preparation of constrained oligopeptides . Additionally, they have been involved in the chemoselective synthesis of 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles, demonstrating the compound's utility in heterocyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-amino-1H-pyrrole-2-carboxylic acid derivatives are influenced by their molecular structure. For example, the crystal packing of a related pyrrole derivative is characterized by bifurcated N-H...O hydrogen bonds, which contribute to its supramolecular aggregation . The computed geometrical parameters from theoretical calculations correlate well with experimental results, indicating the reliability of these methods in predicting the properties of such compounds .

科学研究应用

分子识别和结合性质

- 水中吡啶N-氧化物的分子识别: Verdejo等人(2009年)发现,包含四个氨基团的杯[4]吡咯受体可以有效地在水中结合芳香N-氧化物,展示了4-氨基-1H-吡咯-2-羧酸衍生物在水相环境中的分子识别能力(Verdejo, Guzmán Gil-Ramírez, & Ballester, 2009)。

合成和化学转化

- 4-氨基吡咯-2-羧酸酯的合成: Marcotte和Lubell(2002年)成功合成了一系列4-氨基-1H-吡咯-2-羧酸苄酯,突显了这种化合物的化学多样性(Marcotte & Lubell, 2002)。

- 4-羟基-1H-吡咯-2,3-二羧酸衍生物的合成: Alizadeh,Hosseinpour和Rostamnia(2008年)报道了一种直接合成方法,用于获得4-羟基-1H-吡咯-2,3-二羧酸衍生物,展示了从4-氨基-1H-吡咯-2-羧酸中创造多样衍生物的反应性和潜力(Alizadeh, Hosseinpour, & Rostamnia, 2008)。

在催化和反应机制中的应用

- Fe(II)催化异构化为吡咯: Galenko等人(2017年)利用4-氨基-1H-吡咯-2-羧酸在Fe(II)催化下将4-乙烯基异噁唑烯异构化为吡咯,表明其在催化过程中的实用性(Galenko et al., 2017)。

生物活性化合物的合成和研究

- 四氢吡咯酸的4-氨基衍生物的合成和生物活性: Liu等人(2014年)探索了4-氨基四氢吡咯酸衍生物的潜在生物活性,其中包括4-氨基-1H-吡咯-2-羧酸,展示了其在合成可能具有除草剂和杀菌活性化合物中的相关性(Liu等人,2014年)。

额外的研究见解

- Rh(II)催化的4-氨基吡咯-3-羧酸酯的合成: Rostovskii等人(2017年)研究了涉及4-氨基吡咯-3-羧酸酯的Rh(II)催化反应,提供了有关该化合物在复杂化学反应中的作用的见解(Rostovskii et al., 2017)。

安全和危害

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Pyrrole derivatives have been isolated from many natural sources and have various biological functions . They are often used in the synthesis of other compounds, such as pyrrole-imidazole polyamides, which can bind to specific DNA sequences and modulate gene expression . This suggests potential future directions in the exploration of their biological activities and applications in medicinal chemistry.

属性

IUPAC Name |

4-amino-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APTHSBLGVMYQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620140 | |

| Record name | 4-Amino-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1H-pyrrole-2-carboxylic acid | |

CAS RN |

155815-95-5 | |

| Record name | 4-Amino-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{4-[(2-Ethyl-5,7-dimethyl-3h-imidazo[4,5-b]pyridin-3-yl)methyl]-2,6-dipropylphenoxy}(phenyl)acetic acid](/img/structure/B130098.png)

![7-Methyl-1,4-dihydrothieno[2,3-B]pyrazine-2,3-dione](/img/structure/B130100.png)

![N-[p-(Acetylmercuric)phenyl]maleimide](/img/structure/B130106.png)

![(3S,13S,14S,17S)-13-Methyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B130114.png)